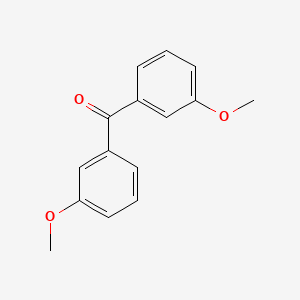

3,3'-DIMETHOXYBENZOPHENONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMSZGRTWXOBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502175 | |

| Record name | Bis(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39193-85-6 | |

| Record name | Bis(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzophenone Chemistry and Derivatives

Benzophenone (B1666685), with its core structure of a ketone group connecting two phenyl rings, serves as a versatile backbone for a wide array of derivatives. nih.gov These derivatives are found in numerous natural products and are synthetically accessible, making them a focal point for research. nih.gov The pharmacological relevance of benzophenone derivatives is well-documented, with applications including anticancer, anti-inflammatory, and antiviral agents. nih.govrsc.org The specific placement of functional groups, such as the methoxy (B1213986) groups in 3,3'-dimethoxybenzophenone, significantly influences the molecule's chemical and physical properties.

The benzophenone framework is a common motif in medicinal chemistry and is also utilized in industrial applications such as photoinitiators for UV-curing processes in inks and coatings. nih.govwikipedia.org The parent compound, benzophenone, is a white solid with a characteristic rose-like scent and is soluble in organic solvents. wikipedia.org Its derivatives, including the dimethoxybenzophenones, are explored for their unique properties stemming from the varied substitution patterns on the aromatic rings. nih.gov

Academic Significance and Scope of Research on Dimethoxybenzophenones

The academic interest in dimethoxybenzophenones, including the 3,3'-isomer, is driven by their potential applications and the fundamental study of their chemical behavior. Research into these compounds spans several areas:

Organic Synthesis: Dimethoxybenzophenones serve as intermediates in the synthesis of more complex molecules. For instance, they can be starting materials for creating larger, functionalized aromatic systems.

Photochemistry: The benzophenone (B1666685) core is known for its photochemical activity. It can absorb UV light and transition to an excited triplet state, making it a useful photosensitizer. wikipedia.org The methoxy (B1213986) substituents in dimethoxybenzophenones can modulate this photochemical behavior. For example, 4,4'-dimethoxybenzophenone (B177193) has been studied for its role in photodecarboxylation reactions. beilstein-journals.org

Polymer and Materials Science: Benzophenone derivatives are incorporated into polymers to act as UV absorbers, protecting the material from degradation. mdpi.comgrowthmarketreports.com The photophysical properties of polymers containing dimethoxybenzophenone (B8647296) units have been a subject of investigation. acs.org

Medicinal Chemistry: While research on the direct medicinal applications of 3,3'-dimethoxybenzophenone is less extensive than for other isomers, the broader class of benzophenones is a significant area of drug discovery. nih.govrsc.org

The synthesis of this compound itself has been a subject of study, with methods involving acylation of organocadmium reagents derived from m-haloanisoles being explored. acs.org

Historical Development of Research on Benzophenone Scaffolds

Established Synthetic Pathways for this compound

The synthesis of this compound has been approached through various classical organic reactions. These methods, while foundational, often present challenges in terms of yield and isomeric purity.

Acylation Reactions via Organocadmium Reagents

A notable, though historically significant, method for preparing this compound involves the use of organocadmium reagents. acs.org These reagents, typically prepared from the corresponding Grignard or organolithium precursors, offer a degree of selectivity in their reactions with acyl chlorides. wikipedia.org The general approach involves the reaction of an organocadmium compound derived from m-haloanisole with m-methoxybenzoyl chloride. acs.orgacs.org

Analogous Synthetic Routes for Dimethoxybenzophenone (B8647296) Isomers and Derivatives

The synthesis of various dimethoxybenzophenone isomers and their derivatives often employs well-established organic reactions, providing insight into the broader chemistry of this class of compounds.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, and its application to dimethoxybenzene systems is well-documented. researchgate.netrsc.org This electrophilic aromatic substitution typically involves reacting a dimethoxybenzene with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For instance, the synthesis of 3',5'-dimethoxybenzophenone is achieved by reacting 3,5-dimethoxybenzene with benzoyl chloride using AlCl₃.

However, the Friedel-Crafts acylation of aromatic ethers can be challenging due to potential catalyst deactivation by the ether functionality. researchgate.net The reaction of 2,6-dimethoxybenzoyl chloride with benzene (B151609), for example, can yield not only the expected 2,6-dimethoxybenzophenone (B5711580) but also anomalous products like 3-benzoyl-2,2',4,6'-tetramethoxybenzophenone. rsc.org The choice of catalyst and reaction conditions is crucial. While homogeneous catalysts like AlCl₃ are effective, they can be polluting. researchgate.net Research has explored the use of solid acid catalysts as a more environmentally friendly alternative. researchgate.net

A patented method for synthesizing 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) involves a two-step process starting with the reaction of m-dimethoxybenzene and oxalyl chloride to form 2,2',4,4'-tetramethoxybenzophenone, which is then demethylated using a Lewis acid. patsnap.comgoogle.com

Williamson Ether Synthesis in Related Systems

The Williamson ether synthesis is a fundamental method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. richmond.edumasterorganicchemistry.compressbooks.pub This reaction is particularly relevant in the synthesis of derivatives or precursors of dimethoxybenzophenones. For example, 4,4'-dimethoxybenzophenone can be synthesized from 4,4'-dihydroxybenzophenone by reacting it with methyl iodide in the presence of a strong base like sodium hydride. chemicalbook.com This process involves the deprotonation of the hydroxyl groups to form alkoxides, which then act as nucleophiles to displace the iodide from methyl iodide. chemicalbook.comgordon.edu

The choice of base is critical; a strong base is needed to deprotonate the phenol (B47542) to a significant extent. gordon.edu The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.com

Novel Synthetic Strategies and Catalytic Systems for Dimethoxybenzophenone Scaffolds

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods.

Green Chemistry Principles in Dimethoxybenzophenone Synthesis

The principles of green chemistry are being applied to the synthesis of dimethoxybenzophenones to reduce waste and avoid hazardous reagents. beilstein-journals.org One approach involves the use of solid acid catalysts in Friedel-Crafts acylations to replace traditional, corrosive, and polluting Lewis acids like AlCl₃. researchgate.net Catalysts such as sulfated zirconia, and various supported heteropoly acids have been investigated for the acylation of dimethoxybenzenes. researchgate.net

Another green approach is the use of photocatalysis. For instance, 4,4'-dimethoxybenzophenone has been synthesized by the photocatalytic oxidation of 4,4'-dimethoxybenzhydrol (B1582456) using H₃PW₁₂O₄₀/SiO₂ as a catalyst in acetonitrile (B52724) under an oxygen atmosphere. chemicalbook.com This method offers a high yield (90%) under mild, room temperature conditions. chemicalbook.com

Furthermore, patents describe synthetic methods for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone that are claimed to be closer to the requirements of green chemistry by using smaller quantities of simple and readily available catalysts, thereby reducing environmental pollution. patsnap.comgoogle.comgoogle.com These methods often involve a two-step process that starts with the reaction of m-dimethoxybenzene with oxalyl chloride followed by a Lewis acid-catalyzed reaction. patsnap.comgoogle.com

Derivatization and Structural Modification Studies of Dimethoxybenzophenones

The structural modification of dimethoxybenzophenones can be achieved through various chemical reactions. A notable transformation for this compound involves photochemical reactions that proceed via radical intermediates. These reactions alter the core structure of the benzophenone molecule, leading to new derivatives with distinct properties.

One significant structural modification is the photochemical reductive dimerization. cdnsciencepub.com When this compound is subjected to photochemical conditions, it can undergo a dimerization reaction to form a symmetrical benzopinacol, specifically 1,1,2,2-tetrakis(3-methoxyphenyl)ethane-1,2-diol. cdnsciencepub.com This diol can be further rearranged into the corresponding benzopinacolone, 1,2,2,2-tetrakis(3-methoxyphenyl)ethanone, by treatment with iodine in boiling glacial acetic acid. cdnsciencepub.com This transformation highlights a pathway for significant structural alteration originating from the benzophenone core.

| Starting Material | Reagents | Product(s) | Yield | Ref |

| This compound | Photochemical Dimerization | 1,1,2,2-tetrakis(3-methoxyphenyl)ethane-1,2-diol | Not specified | cdnsciencepub.com |

| 1,1,2,2-tetrakis(3-methoxyphenyl)ethane-1,2-diol | I₂, glacial HOAc, heat | 1,2,2,2-tetrakis(3-methoxyphenyl)ethanone | Not specified | cdnsciencepub.com |

| Organocadmium from m-bromoanisole | m-Methoxybenzoyl chloride | This compound & 3,4'-Dimethoxybenzophenone | ~20% (total ketones) | acs.org |

| p-Anisaldehyde | Multi-step synthesis | This compound | 10% (overall) | acs.org |

The formation of ketyl radicals is a fundamental process in the photochemistry of benzophenones, including dimethoxy-substituted variants. These radical species are key intermediates in reactions such as the photochemical reductive dimerization mentioned previously. cdnsciencepub.com

The generation of a ketyl radical begins with the absorption of UV light by the benzophenone molecule, which promotes it from the ground state to an excited singlet state. This is followed by a rapid intersystem crossing to a more stable triplet state. acs.org The excited triplet ketone is a potent hydrogen abstractor. It can abstract a hydrogen atom from a suitable donor molecule (like a solvent or another reagent) to form a ketyl radical. acs.org

Laser flash photolysis (LFP) studies on related dimethoxybenzophenones have provided detailed insights into this process. The quenching of the aromatic ketone triplets leads directly to the formation of ketyl radicals. The mechanism can be a pure hydrogen abstraction or a process involving charge transfer followed by a proton transfer, depending on the reactants and solvent polarity. For instance, studies on 4,4'-dimethoxybenzophenone revealed that in the presence of an amine, the formation of aminyl/ketyl radical pairs occurs, with the transient absorption spectra showing distinct bands corresponding to both nπ* and ππ* triplets, the ratio of which is dependent on solvent polarity.

Once formed, these ketyl radicals are highly reactive. A primary fate for these radicals is coupling, or dimerization, to form a pinacol (B44631), as seen in the formation of 1,1,2,2-tetrakis(3-methoxyphenyl)ethane-1,2-diol from this compound. cdnsciencepub.comacs.org This dimerization effectively links two benzophenone units via a new carbon-carbon bond, mediated by the unpaired electrons on the ketyl radical carbons.

| Ketone | Reaction Condition | Intermediate Species | Product Type | Ref |

| This compound | Photolysis | This compound ketyl radical | Pinacol (Dimer) | cdnsciencepub.com |

| Benzophenones (general) | UV irradiation, H-donor | Ketyl radical | Pinacol | acs.org |

| 4,4'-Dimethoxybenzophenone | Laser Flash Photolysis, 2-aminobenzimidazole (B67599) | Ketyl radical / Aminyl radical pair | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the methoxy (B1213986) groups (–OCH₃) typically exhibit a sharp singlet peak around 3.8-3.9 ppm. The aromatic protons, due to their varied electronic environments, appear as a series of multiplets in the range of approximately 6.8 to 7.5 ppm. The specific splitting patterns and chemical shifts of these aromatic protons are dictated by their positions on the benzene rings and their coupling with neighboring protons.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms within the molecule. For this compound, a characteristic signal for the carbonyl carbon (C=O) is observed in the downfield region, typically between 190 and 200 ppm. The carbons of the methoxy groups appear at a distinct chemical shift, while the aromatic carbons produce a cluster of signals in the range of approximately 110 to 160 ppm. The carbon atoms directly bonded to the electronegative oxygen of the methoxy groups are deshielded and thus appear at a higher chemical shift compared to the other aromatic carbons. weebly.com

Table 1: Representative NMR Data for Benzophenone Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Methoxy (–OCH₃) | 3.8–3.9 |

| ¹H | Aromatic (Ar–H) | 6.8–7.5 |

| ¹³C | Carbonyl (C=O) | 190–200 |

| ¹³C | Aromatic (Ar–C) | 110–160 |

| ¹³C | Methoxy (–OCH₃) | ~55 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. msu.edu The molecular ion peak (M⁺) in the mass spectrum of this compound corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation of the molecular ion often involves the cleavage of bonds adjacent to the carbonyl group and the methoxy groups. libretexts.org Common fragmentation pathways for aryl ethers can include the loss of a methyl radical (•CH₃) from a methoxy group or the cleavage of the C-O bond. miamioh.edu The fragmentation of the benzophenone core can lead to the formation of benzoyl-type cations. Analysis of these fragment ions provides valuable information for confirming the structure of the molecule. msu.edu

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the IR spectrum of this compound, a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is typically observed around 1650 cm⁻¹. The presence of the aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the aryl ether linkages usually appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Table 2: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |

| C=O Stretch | Ketone | ~1650 | Strong |

| C-H Stretch | Aromatic | >3000 | Medium to Weak |

| C=C Stretch | Aromatic | 1400–1600 | Medium |

| C-O Stretch | Aryl Ether | 1200–1300 (asym), 1000–1100 (sym) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. pressbooks.pub Molecules with conjugated systems, such as the benzophenone core in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one.

X-ray Crystallography and Solid-State Structural Investigations of Dimethoxybenzophenones

The solid-state structure and conformational properties of benzophenone and its derivatives are of significant interest due to their applications in photochemistry and materials science. X-ray crystallography provides definitive insights into the three-dimensional arrangement of these molecules in the crystal lattice. While extensive crystallographic data are available for many benzophenone derivatives, detailed structural information for this compound is not readily found in publicly accessible crystallographic databases or the reviewed scientific literature.

However, comprehensive X-ray diffraction studies have been conducted on closely related isomers, such as 4,4'-dimethoxybenzophenone. These studies reveal key structural features that are likely to be relevant to the 3,3'-isomer. For instance, investigations into a triclinic polymorph of 4,4'-dimethoxybenzophenone show that the asymmetric unit contains two independent molecules, a common feature in the crystal packing of substituted benzophenones. psu.eduiucr.org This polymorphism highlights the ability of dimethoxybenzophenone isomers to adopt different packing arrangements in the solid state. psu.edu

Conformational Analysis and Dihedral Angle Studies

The conformation of benzophenones is primarily defined by the dihedral angles between the two phenyl rings and the central carbonyl group. These angles are a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic effects of the substituents. In the case of 4,4'-dimethoxybenzophenone, the two phenyl rings are not coplanar with the carbonyl group but are twisted out of the plane. psu.eduiucr.org

In a triclinic polymorph of 4,4'-dimethoxybenzophenone, the dihedral angles between the two benzene rings were found to be 52.12(8)° and 55.73(7)° for the two independent molecules in the asymmetric unit. psu.eduiucr.org These values are comparable to those observed in the previously reported monoclinic polymorph of the same compound. psu.edu A similar "twist" conformation is observed in 3,3'-dibromobenzophenone, where the dihedral angles between each phenyl ring and the central C-CO-C plane are approximately 27.5°. cdnsciencepub.com

For this compound, it is anticipated that the molecule would also adopt a non-planar, twisted conformation in the solid state. The methoxy groups at the meta-positions are not expected to cause significant steric hindrance that would force a planar conformation. The precise dihedral angles would be influenced by the interplay of electronic effects of the methoxy groups and the crystal packing forces. In a related compound, r-2,c-6-bis(3-methoxyphenyl)-t-3,t-5-dimethylpiperidin-4-one, the two 3-methoxyphenyl (B12655295) groups exhibit a dihedral angle of 60.26(15)°. iucr.org While this is a different molecular system, it provides an indication of the possible rotational orientation of 3-methoxyphenyl rings in a crystalline environment.

A detailed understanding of the solid-state conformation of this compound would require a dedicated single-crystal X-ray diffraction study. Such an investigation would provide precise values for the dihedral angles and a complete picture of the molecular packing and intermolecular interactions.

Table of Crystallographic Data for a 4,4'-Dimethoxybenzophenone Polymorph psu.eduiucr.org

| Crystal Data | |

| Empirical Formula | C₁₅H₁₄O₃ |

| Formula Weight | 242.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.4296 (2) |

| b (Å) | 9.4569 (2) |

| c (Å) | 14.7963 (3) |

| α (°) | 76.945 (1) |

| β (°) | 78.813 (1) |

| γ (°) | 70.670 (1) |

| Volume (ų) | 1202.65 (4) |

| Z | 4 |

| Temperature (K) | 100.0 (1) |

| Radiation | Mo Kα |

| Dihedral Angle Molecule A (°) | 52.12 (8) |

| Dihedral Angle Molecule B (°) | 55.73 (7) |

Theoretical and Computational Chemistry Studies on 3,3 Dimethoxybenzophenone

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become powerful tools for investigating the properties of molecules like 3,3'-dimethoxybenzophenone. nih.gov These quantum chemical methods allow for the calculation of various molecular properties, providing insights that complement experimental findings. nih.govmdpi.com DFT is particularly effective for determining the ground-state properties of molecules, such as their optimized geometry and electronic structure. nih.gov TD-DFT, on the other hand, is employed to study the excited-state properties, including electronic transitions and spectroscopic characteristics. nih.govdiva-portal.org

The selection of an appropriate functional and basis set is crucial for the accuracy of DFT and TD-DFT calculations. nih.gov The B3LYP hybrid functional, for instance, is widely used due to its balance of accuracy and computational efficiency in predicting molecular geometries, vibrational frequencies, and other properties for a wide range of molecules. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to understanding its chemical reactivity and properties. numberanalytics.com Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to its electron-accepting ability. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. numberanalytics.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. numberanalytics.com For large molecules, the delocalized nature of canonical molecular orbitals can sometimes obscure the specific regions of reactivity. nih.gov In such cases, concepts like frontier molecular orbitalets (FMOLs), which are localized in both physical and energy space, can provide a clearer picture of the reactive sites. nih.gov

The introduction of substituent groups, such as the methoxy (B1213986) groups in this compound, can significantly influence the electronic structure and the energies of the frontier orbitals. rsc.org These groups can alter the electron density distribution within the molecule, thereby tuning its properties.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance in Chemical Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy level that is occupied by electrons. numberanalytics.com | Represents the ability of a molecule to donate electrons; involved in reactions with electrophiles. numberanalytics.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy level that is not occupied by electrons. numberanalytics.com | Represents the ability of a molecule to accept electrons; involved in reactions with nucleophiles. numberanalytics.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | A smaller gap indicates higher reactivity and easier electronic excitation. numberanalytics.com |

| Electron-Donating Groups | Substituents that increase the electron density of the molecule. | Can raise the HOMO energy level, making the molecule a better electron donor. |

| Electron-Withdrawing Groups | Substituents that decrease the electron density of the molecule. | Can lower the LUMO energy level, making the molecule a better electron acceptor. |

Prediction of Spectroscopic Properties

Computational methods, particularly TD-DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules. mdpi.comnih.gov These calculations can provide theoretical UV-Vis and infrared (IR) spectra that can be compared with experimental data to confirm molecular structures and understand electronic transitions. mdpi.comnih.gov

The theoretical UV-Vis spectrum is calculated by determining the electronic transitions from the ground state to various excited states. nih.gov The calculated absorption wavelengths (λ) and their corresponding oscillator strengths, which relate to the intensity of the absorption, can be directly compared to experimental spectra. nih.gov Similarly, theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the various vibrational modes of the molecule's functional groups. researchgate.net

The accuracy of these predictions is highly dependent on the level of theory, including the choice of functional and basis set, as well as the consideration of solvent effects. nih.govmdpi.com For instance, performing calculations in a simulated solvent environment can lead to more accurate predictions for molecules that are typically analyzed in solution. mdpi.com

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of flexible molecules like this compound and how their shape influences their properties and interactions. ijpsr.commdpi.com Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. ijpsr.com The collection of all possible conformations and their relative energies constitutes the conformational landscape. schrodinger.com

Identifying the most stable, low-energy conformations is a primary goal of this analysis, as these are the most likely to be populated at room temperature and are often the biologically or chemically active forms. nih.govijpsr.com Computational methods are widely used to perform conformational searches and to calculate the energies of different conformers. mdpi.comschrodinger.com These methods can range from systematic grid searches to more sophisticated algorithms like Monte Carlo or molecular dynamics simulations. mdpi.com

The results of conformational analysis can be visualized using tools like pseudorotation maps or potential energy surfaces, which show the energy of the molecule as a function of specific dihedral angles. researchgate.netresearchgate.net These visualizations help in understanding the flexibility of the molecule and the energy barriers between different conformations. researchgate.net

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools to investigate the detailed pathways of chemical reactions, known as reaction mechanisms. mdpi.comucd.ie By modeling the species involved in a reaction, including reactants, intermediates, transition states, and products, it is possible to gain a deep understanding of how a reaction proceeds. mdpi.com

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters, such as bond lengths and angles. libretexts.orgwikipedia.org It provides a conceptual framework for analyzing molecular structures and reaction dynamics. libretexts.org

Key features of a PES include:

Energy Minima: These correspond to stable chemical species like reactants, products, and intermediates. libretexts.org

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path connecting reactants and products (the reaction coordinate). libretexts.org

By mapping the PES, chemists can identify the most favorable reaction pathway, determine the activation energy of the reaction (the energy difference between the reactants and the transition state), and predict the reaction rate. wikipedia.org For complex reactions, calculating the entire PES can be computationally demanding. libretexts.org

Table 2: Features of a Potential Energy Surface (PES)

| Feature | Description | Significance in Reaction Mechanisms |

| Reactants | The starting materials of a chemical reaction, located in a potential energy well on the PES. libretexts.org | Represent the initial state of the reaction. |

| Products | The substances formed as a result of a chemical reaction, located in another potential energy well on the PES. libretexts.org | Represent the final state of the reaction. |

| Intermediates | Transient species that are formed and consumed during a reaction, corresponding to local minima on the PES. mdpi.com | Provide insight into the stepwise nature of a reaction. |

| Transition State | The highest energy point on the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. libretexts.org | Determines the activation energy and rate of the reaction. |

| Reaction Coordinate | The lowest energy pathway connecting reactants and products on the PES. libretexts.org | Defines the progress of the reaction. |

Hydrogen Bonding and Proton Transfer Dynamics

Hydrogen bonds play a critical role in many chemical and biological processes. aps.org Computational methods are invaluable for studying the dynamics of these interactions, particularly proton transfer, which is a fundamental step in many reactions. nih.govru.nl

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton moves from one part of a molecule to another upon electronic excitation. mdpi.com Computational studies, often using TD-DFT, can be used to model this process. diva-portal.org By constructing potential energy surfaces for the excited state, researchers can investigate the feasibility of proton transfer and identify the mechanism, whether it is a stepwise or concerted process. mdpi.com

The dynamics of proton transfer can be influenced by the surrounding environment, such as the solvent. rsc.org Computational models can incorporate solvent effects to provide a more realistic description of these processes. nih.gov The study of proton dynamics in hydrogen-bonded networks is crucial for understanding a wide range of phenomena, from enzyme catalysis to the behavior of functional materials. ru.nlrsc.org

Photochemical Reactivity and Photophysical Processes of Dimethoxybenzophenones

Triplet State Quenching and Ketyl Radical Formation

The photoreactivity of benzophenones, including 3,3'-dimethoxybenzophenone, is intrinsically linked to their triplet excited states. Upon absorption of light, these molecules can transition to a triplet state, a species with two unpaired electrons. This triplet state is a powerful chemical intermediate capable of participating in various reactions.

One of the key processes involving the triplet state of dimethoxybenzophenones is quenching, where the excited triplet state is deactivated by interaction with another molecule. This quenching can occur through several mechanisms, including hydrogen abstraction. Laser flash photolysis (LFP) studies have been instrumental in observing these transient species. For instance, the quenching of aromatic ketone triplets by molecules like 2-aminobenzimidazole (B67599) leads to the formation of ketyl radicals. nih.gov The rate constants for these quenching processes are often very high, approaching diffusion-controlled limits, indicating a highly efficient reaction. nih.gov

The formation of a ketyl radical is a hallmark of benzophenone (B1666685) photochemistry. This radical is formed when the triplet-excited benzophenone abstracts a hydrogen atom from a suitable donor. The photochemical reductive dimerization of this compound, for example, proceeds through the formation of a symmetrical benzopinacol, which is a direct consequence of ketyl radical coupling. cdnsciencepub.com The nature of the triplet state, whether it is nπ* or ππ, can be influenced by the solvent polarity, which in turn affects the efficiency of hydrogen abstraction and ketyl radical formation. nih.govnih.gov In nonpolar solvents, dimethoxybenzophenones tend to exhibit an nπ triplet state, which is generally more reactive in hydrogen abstraction reactions. nih.gov

Electron Transfer Mechanisms in Photoreactions

Electron transfer (ET) is another fundamental process in the photoreactions of this compound. This can occur either as a primary step following photoexcitation or as a subsequent step after initial interactions like triplet state quenching. The feasibility of electron transfer is often evaluated using thermodynamic principles, such as the Rehm-Weller equation, which relates the free energy change of the electron transfer process to the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor molecules. nih.gov

Studies have shown that in many photoreactions involving dimethoxybenzophenones, the mechanism is not a simple, direct hydrogen abstraction but rather a more complex process initiated by charge transfer. nih.gov This is particularly evident when the triplet ketone interacts with a good electron donor. The initial event is the transfer of an electron to the excited ketone, forming a radical ion pair. This is often followed by a proton transfer, ultimately leading to the formation of a ketyl radical and the radical of the donor molecule. nih.govsci-hub.se

Dual Intermolecular Electron Transfer Pathways

Intriguingly, research has revealed the existence of dual intermolecular electron transfer (ELT) pathways involving the ketyl radical of 4,4'-dimethoxybenzophenone (B177193) (a close analog of the 3,3' isomer). researchgate.netacs.org In these pathways, the ketyl radical, once formed and in an excited state itself, can participate in further electron transfer events. researchgate.netacs.org

One pathway involves the two-photon ionization of the excited ketyl radical, where an electron is ejected and subsequently trapped by a ground-state dimethoxybenzophenone (B8647296) molecule to form a radical anion. researchgate.netacs.org A second pathway is a self-quenching-like electron transfer from the excited ketyl radical to a ground-state parent molecule, also producing the radical anion and a cation of the ketyl radical precursor. researchgate.netacs.org The rate constant for this self-quenching process has been determined to be very high, close to the diffusion-controlled limit. researchgate.netacs.org

Photodecarboxylation Reactions Mediated by Dimethoxybenzophenones

Dimethoxybenzophenones have proven to be effective mediators in photodecarboxylation reactions. beilstein-journals.org These reactions involve the light-induced removal of a carboxyl group from a molecule, typically a carboxylic acid or its salt, to generate a carbon-centered radical. This radical can then participate in a variety of subsequent reactions, making photodecarboxylation a powerful tool for forming new carbon-carbon bonds. beilstein-journals.org The use of dimethoxybenzophenones as photosensitizers allows these reactions to be carried out using UVA light. beilstein-journals.org

Intra- and Intermolecular Photodecarboxylation Pathways

Photodecarboxylation reactions mediated by dimethoxybenzophenones can proceed through both intramolecular and intermolecular pathways. beilstein-journals.org In an intramolecular reaction, the carboxyl group and the reactive site are part of the same molecule, leading to cyclization products. beilstein-journals.org For example, the irradiation of potassium phthaloyl-γ-aminobutyrate in the presence of 4,4'-dimethoxybenzophenone (DMBP) yields a polycyclic product. beilstein-journals.org

Intermolecular photodecarboxylation, on the other hand, involves the reaction between two separate molecules. A classic example is the alkylation of phthalimides, where the radical generated from the decarboxylation of a carboxylate adds to the phthalimide. beilstein-journals.org These reactions have been shown to be highly efficient and can provide a powerful alternative to traditional alkylation methods like Grignard additions. beilstein-journals.org The mechanism is believed to involve electron transfer from the carboxylate to the excited triplet state of the dimethoxybenzophenone. beilstein-journals.org

Microflow Photochemistry and Reactor Design

The application of microflow reactors in photochemistry has garnered significant attention due to the numerous advantages they offer over conventional batch reactors. beilstein-journals.orgd-nb.inforesearchgate.net Microreactors are characterized by their small channel dimensions, which lead to a very high surface-area-to-volume ratio. tue.nl This feature is particularly beneficial for photochemical reactions as it allows for uniform and efficient irradiation of the reaction mixture, even at high concentrations of light-absorbing species. beilstein-journals.orgd-nb.info

The design of a typical microphotoreactor involves a microchannel, often made of a UV-transparent material, through which the reaction mixture is pumped. beilstein-journals.orgd-nb.info The light source, which can be conventional lamps or, increasingly, energy-efficient LEDs, is positioned to irradiate the channel. acs.orgacs.org This setup ensures that all molecules in the reaction mixture are exposed to a consistent and high photon flux, leading to more controlled and reproducible reaction outcomes. tue.nl

Enhanced Reaction Rates and Chemoselectivity in Microreactors

The use of microreactors for dimethoxybenzophenone-mediated photodecarboxylation reactions has demonstrated significant improvements in both reaction rates and chemoselectivity compared to batch processes. beilstein-journals.orgd-nb.inforesearchgate.net The continuous removal of products from the irradiated zone in a microflow system prevents secondary photochemical reactions and product degradation, which can be a major issue in batch reactors where products remain exposed to light for the entire reaction duration. beilstein-journals.orgtue.nl

For instance, in the DMBP-mediated photodecarboxylation of N-phthaloylglycine, complete conversion was achieved in both batch and microreactors, but the microflow setup often provides cleaner reactions with fewer byproducts. beilstein-journals.org Furthermore, in some cases, the yield of the desired product can be significantly higher in a microreactor. For the photodecarboxylative cyclization of potassium phthaloyl-γ-aminobutyrate, the isolated yield of the cyclized product was notably improved when the reaction was conducted in a microreactor. beilstein-journals.org These results underscore the superiority of microphotochemistry for achieving efficient and selective photochemical transformations. beilstein-journals.orgd-nb.inforesearchgate.net

Light Penetration and Irradiance Optimization

The initiation of any photochemical process is contingent upon the absorption of photons by the target molecule. According to the Beer-Lambert Law, the amount of light absorbed is dependent on the molar absorptivity of the compound at a specific wavelength, the concentration of the solution, and the path length of the light. For a photochemical reaction involving this compound to be efficient, the emission spectrum of the light source must overlap with the absorption bands of the compound. sigmaaldrich.com While specific UV-visible spectral data for this compound is not detailed in the available research, it is established that the positioning of substituents on the benzophenone core alters electronic conjugation and, consequently, the UV-Vis absorption characteristics.

Optimizing light penetration and irradiance is a critical factor in the efficiency and scalability of photochemical reactions. numberanalytics.com As light intensity decreases exponentially with the depth of penetration into a reaction medium, reactions can become inefficient, particularly at larger scales. acs.org This phenomenon, known as the inner filter effect, can be mitigated through careful reactor design.

A prominent strategy to enhance light penetration is the use of microreactors or flow reactors. numberanalytics.com These systems feature narrow channels that drastically reduce the path length of the light, ensuring a more uniform and efficient irradiation of the reaction mixture, even at high concentrations of the photo-absorbing species. rsc.org While specific studies on this compound in such systems are limited, research on the related isomer 4,4'-dimethoxybenzophenone illustrates this principle effectively. In one study, a microchannel reactor with a short path length allowed for 92% light transmission through a solution, compared to just 50% in a conventional batch reactor, demonstrating the superiority of microfluidic systems in maximizing photon delivery.

Furthermore, the intensity of the light reaching the sample, or irradiance, must be optimized. The light intensity at the reactor surface is inversely proportional to the square of the distance from the source. Therefore, minimizing this distance and using reflective materials can significantly improve the photon flux and reaction efficiency. numberanalytics.com Standardized photoreactor platforms that allow for variable light intensity and wavelength screening are crucial for optimizing reaction conditions, enabling the light source to be matched to the chemistry rather than forcing the chemistry to adapt to a fixed light source. whiterose.ac.uk

Photosensitization and Photoinitiator Applications in Research Contexts

This compound is utilized in research primarily as a photoinitiator and photocatalyst. Like other benzophenone derivatives, it is classified as a Type II photoinitiator. sigmaaldrich.com The mechanism of action for Type II initiators involves a bimolecular process. Upon absorption of UV radiation, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This excited triplet state does not undergo unimolecular cleavage but instead interacts with a hydrogen-donating synergistic molecule, such as a tertiary amine, abstracting a hydrogen atom. This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkyl radical from the synergist. The newly formed alkyl radical is highly reactive and serves as the initiating species for free-radical polymerization. mdpi.com

Research Applications:

Several research contexts highlight the photochemical reactivity of this compound:

Photochemical Dimerization: In the absence of a more favorable hydrogen donor, excited this compound can react with itself or a suitable solvent. One documented reaction is its photochemical reductive dimerization. This process yields the corresponding symmetrical benzopinacol, 1,1,2,2-tetrakis(3-methoxyphenyl)ethane-1,2-diol. This pinacol (B44631) can subsequently be rearranged to form other complex molecules.

Energy Transfer Studies: The excited triplet state of benzophenones can transfer its energy to other molecules, a process known as photosensitization. This compound has been used as a tool in fundamental photophysical studies to investigate intermolecular energy transfer. In one such study, it was used with a europium complex, Eu(fod)₃, to explore the sensitization process. The research noted that the complex formed between this compound and the europium ion exhibited a less significant charge-transfer interaction upon excitation compared to other systems.

The table below summarizes the key photophysical characteristics and applications of this compound based on available literature.

| Property/Application | Description |

| CAS Number | 39193-85-6 bldpharm.com |

| Molecular Formula | C₁₅H₁₄O₃ bldpharm.com |

| Photoinitiator Type | Type II (Hydrogen Abstraction) sigmaaldrich.com |

| Excited State | n,π* Triplet State (Typical for benzophenones) |

| Known Research Applications | Photoinitiator for UV curing , Photochemical reductive dimerization, Photosensitizer in energy transfer studies. |

Biological Activities and Pharmacological Investigations of Dimethoxybenzophenone Derivatives

Cytotoxic and Anticancer Properties of Related Benzophenones

Benzophenone (B1666685) derivatives have demonstrated notable cytotoxic and anticancer activities across various studies. bohrium.commdpi.com These compounds, both naturally occurring and synthetic, are recognized for their potential in cancer therapy. bohrium.comuio.no For instance, certain polyprenylated benzophenones found in the Clusiaceae family exhibit potent cytotoxicity against cancer cell lines. researchgate.net Research has shown that the substitution pattern on the benzophenone scaffold significantly influences its antitumor activity. bohrium.combohrium.com

A study on new fluorinated benzophenone derivatives revealed that a malononitrile-substituted derivative, compound 7b, exhibited the most potent cytotoxic activity against human cervical carcinoma (KB-3-1) and triple-negative breast cancer (MDA-MB-231) cell lines. bohrium.com Another study synthesized seven benzophenone compounds and found that compounds 3c, 4c, and 5c displayed moderate-to-strong cytotoxicity against several human cancer cell lines. bohrium.com Specifically, compound 3c showed stronger inhibitory activities than the standard drug cisplatin (B142131) against multiple cancer cell lines. bohrium.com

Furthermore, some benzophenone derivatives have shown selective cytotoxicity towards cancer cells over normal cells. plos.org For example, 4,4'-dimethoxybenzophenone (B177193) thiosemicarbazone (T44Bf) was found to selectively induce apoptosis in leukemia cell lines compared to normal peripheral blood mononuclear cells. plos.org Similarly, certain 1,2,3-triazole-benzophenone derivatives exhibited cytotoxicity against lung carcinoma (A549), breast carcinoma (MCF-7), and metastatic melanoma (HT-144) cell lines, with less significant effects on non-cancerous cells. scielo.br

The following table summarizes the cytotoxic activities of selected benzophenone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Polyprenylated benzophenones | Various cancer cell lines | Potent cytotoxicity | researchgate.net |

| Fluorinated benzophenone (7b) | KB-3-1, MDA-MB-231 | High cytotoxic and anti-proliferative effects | bohrium.com |

| Benzophenone (3c) | Multiple human cancer cell lines | Stronger inhibitory activity than cisplatin | bohrium.com |

| 4,4'-dimethoxybenzophenone thiosemicarbazone (T44Bf) | Leukemia cell lines (HL60, U937, KG1a, Jurkat) | Selective apoptosis in leukemia cells | plos.org |

| 1,2,3-triazole-benzophenone derivatives (19, 20, 24) | A549, MCF-7, HT-144 | Cytotoxicity and induction of cell death | scielo.br |

| Sesquiterpene-aryl derivative (14c) | MCF-7 (breast cancer) | High cytotoxicity and selectivity | nih.gov |

Mechanisms of Action and Cellular Pathways

The anticancer effects of benzophenone derivatives are mediated through various mechanisms of action and cellular pathways, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling proteins. researchgate.netmdpi.com

Apoptosis Induction: A primary mechanism by which benzophenones exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. researchgate.net This can be triggered through the mitochondrial signaling pathway. plos.orgmdpi.com Studies have shown that benzophenone derivatives can lead to a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, such as caspase-3 and caspase-9. nih.govpensoft.net For example, exposure of human hepatoma SMMC-7721 cells to benzophenone-1 (BP-1) and benzophenone-3 (BP-3) activated the Bax/Bcl-2/Caspase-3 signaling pathway, leading to apoptosis. mdpi.com The Bcl-2 family of proteins, which includes the pro-apoptotic Bax and the anti-apoptotic Bcl-2, plays a crucial role in this process. mdpi.com

Cell Cycle Arrest: Benzophenone derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at different phases. researchgate.net For instance, 4,4'-dimethoxybenzophenone thiosemicarbazone (T44Bf) was found to cause a reversible mitotic arrest in leukemia cells due to defects in chromosome alignment. plos.org Some 1,2,3-triazole-benzophenone derivatives have been shown to induce cell cycle arrest at the G1/S transition in melanoma cells. scielo.br Similarly, certain benzophenone glucosides were found to induce cell cycle arrest at the G1/S transition in MCF-7 breast cancer cells by inhibiting the expression of cyclin E. scielo.br

Modulation of Signaling Pathways: The activation or inhibition of specific signaling pathways is another key aspect of the anticancer activity of benzophenones. The ERK signaling pathway has been identified as a requisite for the apoptotic activity of T44Bf in leukemia cells. plos.org In some cases, benzophenones have been shown to inhibit topoisomerase I/II, enzymes critical for DNA replication and repair. bohrium.com

Antioxidant Activity and Oxidative Stress Mitigation

Several benzophenone derivatives, including 3,3'-Dimethoxybenzophenone, have been recognized for their antioxidant properties. mdpi.com Antioxidants are vital for combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.com Oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage. nih.govmdpi.com

Naturally occurring benzophenones, particularly those with hydroxyl groups, have demonstrated significant antioxidant activity. mdpi.comscielo.br For example, 2,2',4-trihydroxybenzophenone (B1594374) was found to be a more potent antioxidant than the parent benzophenone, an effect attributed to the presence of ortho-hydroxy groups. scielo.br Similarly, garcinol, a polyisoprenylated benzophenone, exhibits high antioxidant activity. scielo.br

Studies on benzophenone-3 (BP-3) have shown that it can decrease UV-induced radical formation and possesses antioxidative properties in fibroblast cells. nih.gov However, other studies have indicated that BP-3 can also induce the production of free radicals and alter the activity of antioxidant enzymes in certain biological models. nih.gov A benzophenone glycoside has been shown to exhibit significant scavenging activity against free radicals and to increase the mRNA expression of antioxidant enzymes. researchgate.netresearchgate.net

The antioxidant mechanism of these compounds often involves the scavenging of free radicals, which is enhanced by the presence of electron-donating groups on the phenyl rings. frontiersin.org

Anti-inflammatory and Immunomodulatory Effects in Related Benzophenones

Benzophenone derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.

Several studies have demonstrated the anti-inflammatory potential of both natural and synthetic benzophenones. scielo.brnih.gov For instance, benzophenones isolated from Garcinia smeathmannii have been shown to exert anti-inflammatory effects by modulating the activities of inflammatory mediators in macrophages. frontiersin.org One of the mechanisms underlying the anti-inflammatory action of some benzophenones is the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, important mediators of inflammation. scielo.brfrontiersin.org

Certain benzophenone glucosides have shown selective inhibition of COX-1 or COX-2 enzymes. scielo.br In addition to COX inhibition, some benzophenones can reduce the production of pro-inflammatory cytokines like TNF-α, IL-2, and IFN-γ, while enhancing the levels of anti-inflammatory cytokines such as IL-4 and IL-10. frontiersin.org For example, benzophenone compounds from Aquilaria sinensis leaves were found to significantly decrease the levels of inflammatory cytokines in RAW264.7 cells. researchgate.net

Antimicrobial, Antifungal, and Antiviral Potential of Dimethoxybenzophenones

The benzophenone scaffold is present in various natural and synthetic compounds that exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. mdpi.comuio.nomdpi.com Plant extracts containing benzophenones and other secondary metabolites have a long history of use in traditional medicine for treating infections. imist.ma

Naturally occurring benzophenones have been reported to possess antimicrobial properties. mdpi.com The antimicrobial action of these compounds can involve various mechanisms, such as damaging microbial cell membranes, interfering with microbial enzymes, and inhibiting the synthesis of microbial nucleic acids. imist.ma

While specific studies focusing solely on the antimicrobial potential of this compound are limited, the broader class of benzophenone derivatives has shown promise in this area. For instance, diterpenes, which can be structurally related to parts of complex benzophenones, have demonstrated significant antibacterial and antifungal activities. frontiersin.org The development of new antimicrobial agents is crucial due to the rise of drug-resistant pathogens, and natural products like benzophenones represent a valuable source for new lead compounds. mdpi.com

Enzyme and Receptor Modulation Studies

Benzophenone derivatives have been shown to modulate the activity of various enzymes and receptors, which contributes to their diverse pharmacological effects. researchgate.net

Enzyme Inhibition: A significant area of investigation is the inhibition of enzymes involved in disease processes. As mentioned previously, some benzophenones are inhibitors of cyclooxygenase (COX) enzymes, which is linked to their anti-inflammatory activity. scielo.brfrontiersin.org Furthermore, certain benzophenone derivatives have been identified as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication, making them potential anticancer agents. bohrium.com Other studies have explored the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, by benzophenone glycosides. researchgate.net

Receptor Interaction: The interaction of benzophenone derivatives with cellular receptors is another important aspect of their mechanism of action. Enzymatic transformations can modulate the interaction between a ligand and its receptor. nih.gov While direct studies on this compound's receptor interactions are not extensively documented, related compounds have been studied for their binding to various receptors. For example, photoinduced interactions between chiral nonsteroidal anti-inflammatory drugs (NSAIDs) like carprofen, which contains a benzophenone-like chromophore, and proteins have been investigated. researchgate.net

Structure-Activity Relationship (SAR) Studies of Dimethoxybenzophenone (B8647296) Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective drugs. nih.gov For benzophenone derivatives, SAR studies have provided valuable insights into the structural features required for their various pharmacological effects. nih.govpensoft.netresearchgate.net

For Anticancer Activity: The position and nature of substituents on the benzophenone rings significantly impact their cytotoxic properties. bohrium.com For instance, studies on fluorinated benzophenone derivatives indicated that the presence of trifluoromethyl and nitrile groups contributed to high anticancer activity. bohrium.com The presence of methoxy (B1213986) groups at specific positions has also been found to enhance the ability of benzophenones to inhibit tumor cell proliferation. X-ray crystallographic analysis of some benzophenone derivatives suggested that a proton donor in one of the rings may be required for cytotoxic activity, with intermolecular hydrogen bonding playing an important role. nih.gov

For Antioxidant and Anti-inflammatory Activities: In the context of antioxidant activity, the presence of hydroxyl groups, particularly in the ortho position, has been linked to increased potency. scielo.br For anti-inflammatory and antioxidant activities of benzylideneacetophenones (chalcones), which share structural similarities with benzophenones, SAR analysis revealed that electron-donating groups at the para-position of both aromatic rings tend to enhance activity. nih.gov

Advanced Applications in Materials Science and Chemical Industries Research Focus

Role as Intermediates in Fine Chemical Synthesis

Heterogeneous catalysis and the synthesis of fine chemicals are critical for various industrial processes, aiming to develop efficient and sustainable methods for producing complex molecules. mdpi.comwychem.com Benzophenone (B1666685) derivatives are a class of compounds that serve as important intermediates and building blocks in the synthesis of a wide range of products, including agrochemicals and pharmaceuticals. chemicalbook.comlookchem.comgoogle.com The reactivity of the ketone group and the potential for substitution on the phenyl rings make them valuable synthons for constructing more complex molecular architectures. solubilityofthings.com

The benzophenone molecular structure is a key component in the synthesis of certain agrochemicals. google.com While research specifically detailing 3,3'-Dimethoxybenzophenone as a direct precursor is limited, the utility of closely related isomers and derivatives is well-documented, highlighting the importance of the dimethoxybenzophenone (B8647296) scaffold in this field. A prominent example is the synthesis of the systemic fungicide Dimethomorph (B118703), which is used to protect crops like grapes, potatoes, and tomatoes from fungal pathogens. innospk.comfao.org The production of Dimethomorph utilizes (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone, a chlorinated derivative of dimethoxybenzophenone, as a critical intermediate. innospk.comgoogle.com The synthesis of this fungicide underscores the importance of benzophenone derivatives in the agrochemical industry for global food security. innospk.com

Table 1: Fungicide Synthesis Intermediate

| Precursor Compound | Resulting Agrochemical | CAS Number (Precursor) | CAS Number (Agrochemical) |

|---|---|---|---|

| (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone | Dimethomorph | 116412-84-1 | 110488-70-5 |

In the pharmaceutical and dyestuff industries, benzophenone derivatives serve as essential raw materials and intermediates. chemicalbook.comlookchem.com Isomers such as 4,4'-Dimethoxybenzophenone (B177193) are utilized as pharmaceutical intermediates, playing a role in the development of various medications. chemicalbook.comlookchem.comsolubilityofthings.comchemimpex.com The structural versatility of these compounds allows for their incorporation into drug molecules to target various biological pathways. solubilityofthings.com For instance, 4-Chloro-3′,4′-dimethoxybenzophenone has been used in the synthesis of various pharmaceuticals, including antifungal and anti-inflammatory agents. sriramchem.com

Similarly, the benzophenone framework is relevant in the production of dyes. Related chemical structures, such as 3,3'-dimethoxybenzidine (B85612), are used to synthesize a variety of azo dyes. nih.gov While structurally different from this compound, the use of these related aromatic compounds in dye manufacturing points to the broader utility of substituted aromatic rings derived from common precursors in the chemical industry. nih.gov Isomers like 4,4'-Dimethoxybenzophenone are also noted for their use as intermediates in the dyestuff industry. lookchem.com

Precursors for Agrochemicals (e.g., Fungicides)

Polymer Chemistry and Material Stabilization Research

The application of named reactions in polymer chemistry has significantly advanced the creation of new materials with unique properties. scielo.br In this context, additives that can enhance the stability and longevity of polymers are crucial. uvabsorber.com

Benzophenones are a significant class of chemical UV absorbers used to protect polymers from the degrading effects of ultraviolet radiation. uvabsorber.com this compound is specifically noted for its application in research as a photostabilizer in polymers and its use in UV curing systems. The general mechanism for benzophenone-based UV absorbers involves the absorption of harmful UV energy, which excites the molecule. This energy is then rapidly and harmlessly dissipated as heat through a process of tautomerization, preventing the energy from breaking chemical bonds within the polymer structure. guidechem.com

Numerous derivatives of benzophenone are widely used for this purpose. For example, 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (B89677) (Benzophenone-6) is a common photostabilizer that helps prevent the degradation of plastics and polymers exposed to UV light. guidechem.com The study of copolymers incorporating benzophenone moieties, such as copolymers of methyl methacrylate (B99206) with 2-hydroxy, 3-allyl, 4,4′-dimethoxybenzophenone, is an active area of research to create polymers with inherent UV protection. chemicalbook.comacs.org

Table 2: Examples of Benzophenone-Based UV Absorbers

| Compound Name | Common Designation | CAS Number | Primary Application |

|---|---|---|---|

| 2-Hydroxy-4-Methoxy Benzophenone | Benzophenone-3 / Oxybenzone (B1678072) | 131-57-7 | UV filter in sunscreens and plastics. cuchem.com |

| 2,2'-Dihydroxy-4,4'-Dimethoxybenzophenone | Benzophenone-6 | 131-54-4 | Photostabilizer for polymers. guidechem.comcuchem.com |

| 2,2',4,4'-Tetrahydroxy Benzophenone | Benzophenone-2 | 131-55-5 | UV absorber for plastics and coatings. cuchem.com |

| 2-Hydroxy-4-n-Octoxybenzophenone | Benzophenone-12 | 1843-05-6 | UV absorber for polymers like polyethylene (B3416737) and polypropylene. cuchem.com |

Research on Resins, Coatings, and Adhesives Applications

Resins, coatings, and adhesives often require additives to enhance their durability, performance, and curing characteristics. threebond-europe.comijirset.comcamachem.com Epoxy and polyurethane systems are widely used for their strong adhesion and protective qualities. evonik.comressichem.compcc.eu Benzophenone derivatives are investigated for use in these formulations for two primary functions: UV stabilization and photoinitiation.

As UV stabilizers, compounds like 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone are used in paints and plastics to prevent degradation from sunlight. guidechem.com Similarly, 4,4'-Dihydroxybenzophenone (B132225) is used as a UV light stabilizer in coatings, adhesives, and films. guidechem.com

As photoinitiators, benzophenones can absorb UV light and initiate polymerization reactions, a process known as UV curing. sigmaaldrich.com This is highly valuable for coatings and inks, where rapid curing is required. chemimpex.com For example, 4,4'-Dimethoxybenzophenone serves as a photoinitiator in UV-curable coatings and inks. chemimpex.com Given that this compound belongs to this chemically active class, it is a candidate for research into novel formulations of resins, coatings, and adhesives to improve weather resistance and optimize curing processes. polynt.com3sigma.cc

Environmental Occurrence, Fate, and Degradation Pathways of Dimethoxybenzophenones

Environmental Detection and Distribution in Aqueous Matrices

Comprehensive searches of environmental science databases reveal a significant gap in the monitoring data for 3,3'-dimethoxybenzophenone in the environment.

Presence in Surface Waters, Sediments, and Suspended Solids

There is currently no specific, publicly available research detailing the detection or measured concentrations of this compound in environmental matrices such as surface waters, sediments, or suspended solids. While studies frequently report the presence of other benzophenone (B1666685) derivatives in these compartments, the 3,3'-isomer is not typically included in these analyses. researchgate.netnih.gov

Photodegradation Mechanisms and Products

The response of this compound to sunlight and other oxidative processes in the environment has not been a specific focus of published research. General principles of photochemistry suggest that as a benzophenone derivative, it would absorb UV light, but specific pathways and products are undetermined.

Direct Photolysis and Advanced Oxidation Processes (AOPs)

No specific studies on the direct photolysis or the application of Advanced Oxidation Processes (AOPs)—such as treatment with UV/H₂O₂ or Fenton reagents—for the degradation of this compound were found in the reviewed literature. semanticscholar.orgmdpi.comkirj.eeresearchgate.net Research on AOPs tends to focus on more prevalent contaminants. mdpi.com The general mechanism of AOPs involves the generation of highly reactive hydroxyl radicals that can oxidize recalcitrant organic compounds, but the specific kinetics and efficacy for this compound have not been documented. researchgate.netmdpi.com

Photooxidation Pathways

The specific photooxidation pathways for this compound are not described in the available literature. In general, photooxidation can proceed through two main pathways after a molecule is excited by light. nih.gov A Type I pathway involves electron transfer, creating radical ions, while a Type II pathway involves energy transfer to oxygen, creating singlet oxygen. nih.gov Both pathways lead to the formation of various oxidation products. nih.gov However, without specific experimental data, it is not possible to determine which pathways are relevant for this compound or what degradation products would be formed.

Biodegradation Pathways and Microbial Transformation

The susceptibility of this compound to microbial degradation is another area where specific research is lacking.

Aerobic and Anaerobic Degradation Conditions

There are no available studies that have investigated the biodegradation of this compound under either aerobic (oxygen-rich) or anaerobic (oxygen-deficient) conditions. clu-in.orgrsc.orgaijcrnet.comfrtr.gov While the biodegradation of other benzophenones and related compounds has been examined, showing that degradation is possible but highly dependent on the specific chemical structure and environmental conditions, these findings cannot be directly extrapolated to the 3,3'-isomer. nih.govnih.govresearchgate.net Similarly, no literature was found detailing the microbial transformation of this compound into other compounds by specific microorganisms or enzyme systems. ksu.edu.saijcmas.comresearchgate.net

Identification of Biotransformation Products (e.g., O-demethylation)

The biotransformation of dimethoxybenzophenones, a critical process in their environmental fate, often involves O-demethylation. This process entails the removal of a methyl group from a methoxy (B1213986) functional group, which can alter the compound's properties and potential toxicity.

Research on related benzophenone compounds provides insight into these transformation pathways. For instance, the biotransformation of Benzophenone-3 (BP-3), which contains a methoxy group, results in the formation of 2,4-dihydroxybenzophenone (B1670367) (BP-1) through O-demethylation. researchgate.net This reaction has been observed under both aerobic and anaerobic conditions in laboratory studies using activated and digested sludge. researchgate.net The initial step in the degradation of BP-3 is consistently identified as the O-demethylation to produce BP-1. researchgate.net

Similarly, studies on the fungicide dimethomorph (B118703), which contains a dimethoxyphenyl group, show that a primary metabolic pathway in plants is the demethylation of this ring structure. fao.orgfao.org This process leads to the formation of hydroxylated metabolites. fao.orgfao.org In rats, dimethomorph is also extensively metabolized through the demethylation of one of the methoxy groups. fao.org

While direct studies on the biotransformation of this compound are limited in the provided search results, the metabolism of the structurally related compound 3,3'-dimethoxybenzidine (B85612) (DMOB) in rats has been shown to involve O-demethylation, alongside other reactions like N-acetylation and hydroxylation. nih.gov

These examples from similar compounds strongly suggest that O-demethylation is a key biotransformation pathway for dimethoxybenzophenones in various environmental and biological systems. The resulting hydroxylated metabolites may have different environmental behaviors and toxicological profiles than the parent compounds.

Table 1: Examples of O-demethylation in Related Compounds

| Parent Compound | Biotransformation Product | Organism/System |

| Benzophenone-3 (BP-3) | 2,4-dihydroxybenzophenone (BP-1) | Activated and digested sludge |

| Dimethomorph | 4-[(E) -and (Z)-beta-(p-chlorophenyl)-3-hydroxy-4-methoxycinnamoyl]morpholine and 4-[(E) -and (Z)-beta-(p-chlorophenyl)-4-hydroxy-3-methoxycinnamoyl]morpholine | Plants |

| 3,3'-dimethoxybenzidine (DMOB) | Hydroxylated and O-demethylated metabolites | Rats |

Environmental Persistence and Bioavailability Research

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. Bioavailability is the fraction of a chemical that is available for uptake by living organisms. nih.govnumberanalytics.com

Benzophenones as a class of compounds are noted for their stability. nih.gov Some benzophenone derivatives exhibit high persistence in the environment. For example, the half-life of oxybenzone (B1678072) (BP-3) in surface waters has been reported to be approximately 2.4 years. nih.gov They are generally not readily degraded by light. mdpi.com However, the persistence can be influenced by environmental conditions. For instance, the biodegradation half-life of BP-3 was found to be shorter under various anaerobic conditions compared to aerobic conditions, suggesting that anaerobic biodegradation is a more favorable attenuation mechanism. researchgate.net

The bioavailability of pollutants is a critical factor in determining their potential to cause harm to organisms and ecosystems. numberanalytics.com It governs whether a contaminant can be taken up by organisms, potentially leading to bioaccumulation and toxic effects. numberanalytics.com While specific data on the bioavailability of this compound is not available in the search results, the lipophilic nature of benzophenones suggests they have the potential to accumulate in organisms. nih.gov

Research on other benzophenones has shown their presence in various environmental compartments, including water, sediment, and biota. acs.orgnih.govnih.gov For example, total benzophenone concentrations have been measured in overlying bulk water, pore water, suspended solids, and surficial sediments in a tropical urban watershed. acs.orgnih.gov The presence of benzophenones in aquatic organisms like fish and mollusks further indicates their bioavailability in the environment. nih.gov

Table 2: Environmental Persistence of Benzophenone-3 (BP-3) under Different Redox Conditions

| Redox Condition | Biodegradation Half-life (days) |

| Oxic | 10.7 |

| Nitrate-reducing | 8.7 |

| Fe (III)-reducing | 5.1 |

| Sulfate-reducing | 4.3 |

| Anoxic unamended | 4.2 |

Data from a laboratory study on the biodegradation of BP-3. researchgate.net

Formation Pathways of Dimethoxybenzophenones in the Environment

Dimethoxybenzophenones can enter the environment through direct release from their use in various products. However, they can also be formed in the environment as degradation products of other chemical compounds.

One significant formation pathway is through the degradation of certain pesticides. For example, the pesticide methoxychlor (B150320) has been shown to undergo photooxidation to form 4,4'-dimethoxybenzophenone (B177193). annualreviews.org This reaction proceeds through a peroxy intermediate. annualreviews.org

Another example is the fungicide dimethomorph. A secondary metabolic pathway for dimethomorph in plants involves its hydrolysis to form 4-chloro-3',4'-dimethoxy-benzophenone. fao.orgfao.org

Table 3: Formation of Dimethoxybenzophenones from Precursor Compounds

| Precursor Compound | Formed Dimethoxybenzophenone (B8647296) | Transformation Process |

| Methoxychlor | 4,4'-dimethoxybenzophenone | Photooxidation |

| Dimethomorph | 4-chloro-3',4'-dimethoxy-benzophenone | Hydrolysis |

Emerging Research Directions and Future Perspectives for 3,3 Dimethoxybenzophenone

Integration with Flow Chemistry and Continuous Manufacturing Research

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow chemistry, a technology that offers enhanced safety, efficiency, and control. contractpharma.com Flow chemistry utilizes systems of pumps and tubes to move reagents through controlled reaction zones, enabling precise management of parameters like temperature, pressure, and reaction time. mdpi.com This methodology is particularly advantageous for photochemical reactions, where the narrow channels of microreactors permit superior light penetration compared to large batch vessels. beilstein-journals.org

For photosensitive compounds like benzophenones, flow chemistry presents a significant opportunity. Research on 4,4'-dimethoxybenzophenone (B177193), a close structural analogue, has already demonstrated the superiority of microreactors for mediating photodecarboxylation reactions. beilstein-journals.org When conducted in a microflow setup, the reactions showed higher selectivity and energy efficiency compared to conventional batch processes. beilstein-journals.org Similarly, the synthesis or application of 3,3'-dimethoxybenzophenone could be significantly optimized. Continuous manufacturing would allow for rapid and safe production, minimizing the risk of side reactions and improving yield and purity. d-nb.infoasymchem.com The integration of real-time monitoring and automation in a continuous process further promises to enhance process robustness and product quality, making it a key area for future industrial-scale applications. contractpharma.com

Table 1: Comparison of Batch vs. Flow Photochemistry for Dimethoxybenzophenone (B8647296) Derivatives

| Feature | Batch Processing | Flow Chemistry | Potential Advantage in Flow |

| Light Penetration | Limited, especially at high concentrations | High, due to narrow channel dimensions beilstein-journals.org | More efficient use of light, faster reactions |

| Heat Transfer | Often inefficient, risk of local hotspots | Excellent, high surface-area-to-volume ratio contractpharma.com | Better temperature control, fewer side products |

| Safety | Large volumes of reagents, potential for runaway reactions | Small reaction volumes at any given time d-nb.info | Inherently safer, especially for energetic reactions |